molecular formula C21H20N2O6 B2983391 4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 920945-27-3

4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2983391
CAS No.: 920945-27-3
M. Wt: 396.399
InChI Key: YOPCKKQLFYTUJD-UHFFFAOYSA-N
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Description

The compound contains a benzoic acid group, an amino group, a pyrrole group (a five-membered ring containing nitrogen), and a 3,4-dimethoxyphenethyl group. The presence of these groups suggests that the compound could exhibit interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dimethoxyphenethyl group, followed by the formation of the pyrrole ring, and finally the attachment of the amino group and the benzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenethyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the benzoic acid group could undergo reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make the compound soluble in polar solvents .

Scientific Research Applications

Thermo-responsive Materials

One application area involves the development of thermo-responsive materials. A study on the aryl-substituted pyrrole derivative demonstrates its ability to have controllable fluorescence in the solid state, making it a potential candidate for temperature monitoring devices. The fluorescence of this material remains almost unchanged at lower temperatures but intensifies above certain thresholds, indicating its utility in specific temperature ranges. This property is attributed to the molecular design and adjustable molecular packing of the compound (Han et al., 2013).

Supramolecular Chemistry

In supramolecular chemistry, the interaction between different molecules to form complex structures is of significant interest. Studies on compounds structurally related to the query chemical have highlighted the formation of extended supramolecular chains and networks. These findings are crucial for the development of new materials with novel properties, such as enhanced thermal stability or specific crystallographic characteristics, which can have applications in material science and drug delivery systems (Fazil et al., 2012).

Antibacterial and Antitubercular Agents

The synthesis of pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives has shown promising results in preliminary in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Some of these compounds also displayed significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as novel classes of antibacterial and antitubercular agents (Joshi et al., 2008).

Photophysical Properties

Research into the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids has unveiled interesting applications in the field of luminescence. These complexes exhibit significant luminescence efficiencies and excited state lifetimes, making them suitable for applications in lighting and displays, as well as potential sensors (Sivakumar et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether the compound has any biological activity, given its structural similarity to certain biologically active compounds .

Properties

IUPAC Name

4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-19(24)12-16(20(23)25)22-15-6-4-14(5-7-15)21(26)27/h3-8,11-12,22H,9-10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPCKKQLFYTUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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